4-Methoxy-2,6-dimethylbenzaldehyde
Overview
Description
4-Methoxy-2,6-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2. It is characterized by a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde group (-CHO). This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2,6-dimethylbenzaldehyde can be synthesized through the formylation of electron-rich aromatic rings. One common method involves the use of dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as formylating agents.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar formylation reactions, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 4-Methoxy-2,6-dimethylbenzoic acid.
Reduction: 4-Methoxy-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2,6-dimethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fragrances, flavoring agents, and as an additive in certain cosmetic products
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its participation in various chemical reactions, such as nucleophilic addition and condensation reactions. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity by donating electron density, thereby stabilizing reaction intermediates .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the two methyl groups, resulting in different reactivity and applications.
2,4-Dimethoxybenzaldehyde: Contains an additional methoxy group, altering its chemical properties and reactivity.
2,6-Dimethylbenzaldehyde: Lacks the methoxy group, leading to different chemical behavior.
Uniqueness: 4-Methoxy-2,6-dimethylbenzaldehyde is unique due to the combined presence of methoxy and methyl groups, which enhance its electron-donating properties and influence its reactivity in various chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Biological Activity
Molecular Structure
- Chemical Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- Functional Groups : Methoxy (-OCH3), Aldehyde (-CHO)
Antimicrobial Properties
Research indicates that compounds structurally similar to 4-Methoxy-2,6-dimethylbenzaldehyde exhibit various biological activities, particularly antimicrobial properties. For instance, derivatives of benzaldehyde have shown efficacy against a range of pathogens. Specific studies highlight that certain benzaldehyde analogues possess significant antibacterial and antifungal activities .
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Methylbenzaldehyde | Staphylococcus aureus | 0.95 μg/cm³ |
3-Methylbenzaldehyde | Escherichia coli | 1.17 μg/cm³ |
4-Methylbenzaldehyde | Candida albicans | 1.15 μg/cm³ |
Potential in Cancer Diagnostics
Recent studies have explored the role of volatile organic compounds (VOCs) in cancer diagnostics. This compound is among the VOCs identified as potential biomarkers for various cancers through breath analysis techniques such as solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) . The presence of certain aldehydes in the breath of lung cancer patients has been correlated with tumor activity.
Case Study: Breath Analysis for Lung Cancer Detection
A cohort study involving breath samples from lung cancer patients revealed elevated levels of specific aldehydes compared to healthy individuals. The study demonstrated that certain VOCs could serve as non-invasive biomarkers for early detection of lung cancer .
Applications in Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the development of photoresponsive materials and polymers. Its unique structural features allow it to participate in various chemical reactions, making it valuable for producing functional materials with applications in optical devices.
While specific mechanisms of action for this compound are not well documented, its reactivity with biological molecules suggests potential pathways for its biological effects. The compound's aldehyde group can participate in nucleophilic addition reactions with amines and alcohols, which may lead to the formation of biologically relevant adducts.
Properties
IUPAC Name |
4-methoxy-2,6-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINNXSRPCWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355703 | |
Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-00-8 | |
Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?
A1: this compound serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:
- Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].
Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?
A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.
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